molecular formula C5Cl2F3N B155018 3,5-Dichloro-2,4,6-trifluoropyridine CAS No. 1737-93-5

3,5-Dichloro-2,4,6-trifluoropyridine

Cat. No. B155018
CAS RN: 1737-93-5
M. Wt: 201.96 g/mol
InChI Key: PKSORSNCSXBXOT-UHFFFAOYSA-N
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Patent
US04701464

Procedure details

To a mixture of 40.4 g (0.200 mole) of 3,5-dichloro-2,4,6-trifluoropyridine in 50 ml of dimethylformamide that had been cooled to 0° C. was added slowly 10 g (0.20 mole) of sodium cyanide. After addition was complete the reaction was stirred at 0° C. for two hours and at room temperature of two hours. The dimethylformamide was distilled from the reaction mixture under reduced pressure, and the black residue was mixed with 200 ml of water. This mixture was extracted with ethyl acetate. The extracts were combined, and the ethyl acetate was evaporated, leaving a black residue weighing approximately 15 g. This residue was distilled, yielding approximately 10 g of 4-cyano-3,5-dichloro-2,6-difluoropyridine as a white solid.
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:11])=[N:4][C:5]([F:10])=[C:6]([Cl:9])[C:7]=1F.[C-:12]#[N:13].[Na+]>CN(C)C=O>[C:12]([C:7]1[C:2]([Cl:1])=[C:3]([F:11])[N:4]=[C:5]([F:10])[C:6]=1[Cl:9])#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1F)Cl)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for two hours and at room temperature of two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
DISTILLATION
Type
DISTILLATION
Details
The dimethylformamide was distilled from the reaction mixture under reduced pressure
ADDITION
Type
ADDITION
Details
the black residue was mixed with 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the ethyl acetate was evaporated
CUSTOM
Type
CUSTOM
Details
leaving a black residue
DISTILLATION
Type
DISTILLATION
Details
This residue was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C1=C(C(=NC(=C1Cl)F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.